5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin is a significant compound in the class of statins, which are widely recognized for their ability to lower cholesterol levels in the blood. This compound is an intermediate in the synthesis of Rosuvastatin, a potent HMG-CoA reductase inhibitor used primarily for treating hyperlipidemia and cardiovascular diseases. The chemical identity of 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin is characterized by its molecular formula and a molecular weight of approximately 342.4 g/mol .
The compound is classified under the category of pharmaceuticals and specifically as a statin. Statins are known for their role in inhibiting cholesterol biosynthesis, making them crucial in managing conditions such as hypercholesterolemia and reducing the risk of atherosclerosis . The compound is sourced from various biochemical suppliers and is utilized in proteomics research due to its biochemical properties .
The synthesis of 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin involves several steps that optimize yield and purity. One prominent method includes asymmetric reduction techniques using borane to achieve the desired stereochemistry. The process typically starts with the synthesis of Rosuvastatin sodium, which is then hydrolyzed to form a water-soluble salt. This salt undergoes extraction to remove impurities before being crystallized to yield purified Rosuvastatin .
The synthesis pathway can be summarized as follows:
The molecular structure of 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin features multiple functional groups that contribute to its biological activity. The compound consists of a hexanoate backbone with hydroxyl groups at the 3 and 5 positions, which are critical for its interaction with target enzymes.
The primary chemical reactions involving 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin include:
These reactions are essential for producing high-purity intermediates necessary for pharmaceutical formulations.
The mechanism of action of 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin primarily involves inhibition of HMG-CoA reductase, an enzyme pivotal in cholesterol biosynthesis. By competitively inhibiting this enzyme, the compound leads to a decrease in low-density lipoprotein cholesterol levels in the bloodstream. This reduction not only lowers cholesterol levels but also helps mitigate risks associated with cardiovascular diseases .
The physical properties of 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin include:
Chemical properties include its reactivity with nucleophiles due to the presence of functional groups such as hydroxyls and esters.
The primary applications of 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin are found in pharmaceutical development and research:
These applications underscore the significance of this compound in both clinical settings and research environments focused on cardiovascular health.
The (3R,5R)-3,5-dihydroxyhexanoate moiety is the critical pharmacophore enabling potent HMG-CoA reductase inhibition in rosuvastatin. Achieving the required syn diastereoselectivity with high enantiomeric excess (ee >99%) demands precise synthetic strategies:
Biocatalytic Asymmetric Reduction: Modern approaches employ recombinant E. coli co-expressing carbonyl reductase (CR) and glucose dehydrogenase (GDH). The ketone precursor, tert-butyl 6-cyano-(5R)-3,5-dioxohexanoate, undergoes stereoselective reduction via a NADPH-dependent mechanism. GDH regenerates cofactors using glucose, enabling catalytic efficiency. Immobilization techniques significantly enhance recyclability:
Chemical Catalysis: Early routes relied on stoichiometric chiral auxiliaries. For example:
Table 1: Comparison of Stereoselective Reduction Methods
Method | Catalyst/Reagent | d.e./ee (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
Free-cell Bioreduction | CR/GDH co-expressed E. coli | >99.5 | 95 | Low operational stability |
AC-ZIF-8@E. coli-GA | Immobilized CR/GDH | >99.5 | 98 | Complex immobilization |
L-isoascorbic acid route | NaBH₄ | 85–90 | 65 | Cryogenic temperatures |
Evans auxiliary | Borane-THF | >98 | 75 | Low atom economy |
Rosuvastatin’s pyrimidine core requires regioselective functionalization at C4 and C6 positions to accommodate the fluorophenyl and hydroxymethyl groups. Key advancements include:
Cyclocondensation with β-Enaminones: Reacting 3-aminopyrazoles with electron-deficient enones under microwave irradiation achieves C5/C7 disubstituted pyrimidines. Portilla et al. demonstrated that electron-withdrawing groups (e.g., −CF₃, −CN) on β-enaminones enhance electrophilicity, driving regioselectivity toward 2,7-disubstituted products (yields: 80–92%) [2]. Critical parameters:
Directed Metalation Strategies: Palladium-catalyzed Suzuki coupling installs the 4-(4-fluorophenyl) group after pyrimidine ring assembly. Bromination at C4 enables cross-coupling with (4-fluorophenyl)boronic acid. Guo et al. achieved 89% yield using Pd(PPh₃)₄/Na₂CO₃ in toluene/water [2].
Table 2: Pyrimidine Functionalization via Cyclocondensation
β-Enaminone Substituent | Aminopyrazole | Conditions | Product Regioselectivity | Yield (%) |
---|---|---|---|---|
4-CF₃-C₆H₄ | 3-Amino-5-Br-pyrazole | MW, 120°C, 15 min | 2-CF₃-7-Br | 88 |
4-NO₂-C₆H₄ | 3-Amino-5-CH₃-pyrazole | Toluene, Δ, 2 h | 2-NO₂-7-CH₃ | 95 |
3-Thienyl | 3-Amino-5-CO₂Et-pyrazole | EtOH, piperidine, reflux | 2-Thienyl-5-CO₂Et | 78 |
The C3-C4 alkene linker connecting the pyrimidine core to the dihydroxyhexanoate chain employs two dominant methodologies:
Knoevenagel Condensation:
Wittig Reaction:
Table 3: Knoevenagel vs. Wittig Route Parameters
Parameter | Knoevenagel (Doebner Variant) | Classical Wittig |
---|---|---|
Reaction Temp. | 80–100°C | −78°C to 25°C |
Stereoselectivity (E:Z) | >20:1 | 1:1 to 3:1 |
Byproducts | CO₂, H₂O | Triphenylphosphine oxide |
Atom Economy | 85% | 40–50% |
Scale-up Feasibility | High (continuous flow compatible) | Moderate |
Rosuvastatin’s low water solubility (0.11 mg/mL at pH 7) necessitates targeted modifications:
Hydrophobic-to-Hydrophilic Transformation:
Covalent Organic Framework (COF) Hybridization: Imine-linked COF-LZU1 undergoes post-synthetic aza-Diels-Alder reactions with trifluoromethyl enol ethers. This converts imines to quinoline linkages (COF-Q-CF₃), introducing superhydrophobicity (water contact angle: 148°). While this improves membrane permeability in vitro, its primary application is in separation matrices rather than direct drug formulation [4].
Table 4: Impact of Modifications on Key Solubility Parameters
Modification | log P Change | Aqueous Solubility (mg/mL) | Thermal Stability (Td, °C) |
---|---|---|---|
Native Rosuvastatin | 4.2 | 0.11 | 220 |
Glucose Conjugate | 2.4 (−43%) | 0.48 | 306 |
PEG-2000 Conjugate | 1.9 (−55%) | 1.05 | 189 |
COF-Q-CF₃ Hybrid | 5.1 (+21%) | <0.01 | >400 |
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0
CAS No.: 21416-85-3